Ethyl 4,6-dichloropyridazine-3-carboxylate
Overview
Description
Ethyl 4,6-dichloropyridazine-3-carboxylate is a chemical compound that falls under the class of organic compounds known as pyridazines and derivatives . It has a molecular weight of 221.04 . This compound is a useful reagent for the green preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition .
Synthesis Analysis
The synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate involves a nitrogen purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate to which phosphorus oxychloride is added . The vessel is sealed and heated to 100 °C for 3.5 hours. The reaction is cooled to room temperature and the excess phosphorus oxychloride is removed in vacuo .Molecular Structure Analysis
The IUPAC name of Ethyl 4,6-dichloropyridazine-3-carboxylate is ethyl 4,6-dichloro-3-pyridazinecarboxylate . The InChI code is 1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=NN=C(C=C1Cl)Cl .Physical And Chemical Properties Analysis
Ethyl 4,6-dichloropyridazine-3-carboxylate has a molecular weight of 221.04 g/mol . It has a XLogP3-AA of 2 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 3 rotatable bond count . Its exact mass and monoisotopic mass is 219.9806328 g/mol . Its topological polar surface area is 52.1 Ų . It has 13 heavy atom count . It has a complexity of 191 .Scientific Research Applications
Regioselective Synthesis and Intermediate Stability
Research demonstrates regioselective synthesis techniques involving Ethyl 4,6-dichloropyridazine-3-carboxylate derivatives, leading to the creation of stable intermediates useful in the formation of pyrazoles and other heterocyclic compounds. These methodologies provide valuable insights into the synthesis of complex molecules, highlighting the chemical's role in facilitating diverse chemical transformations (Hanzlowsky et al., 2003).
Novel Scaffold Development for Pyridazines
Ethyl 4,6-dichloropyridazine-3-carboxylate plays a crucial role in the development of novel scaffolds for pyridazines, contributing to the synthesis of various derivatives with potential applications in materials science and drug discovery (Zanatta et al., 2020).
Antimicrobial Compound Synthesis
The chemical is instrumental in synthesizing antimicrobial compounds, indicating its significance in the search for new antibacterial and antifungal agents. This research area explores the compound's utility in developing novel therapeutic agents to combat microbial resistance (Farag et al., 2008).
Corrosion Inhibition Studies
Ethyl 4,6-dichloropyridazine-3-carboxylate derivatives are examined for their potential in corrosion inhibition, specifically in protecting metals against corrosion in acidic environments. This application is crucial for extending the lifespan of metals in industrial processes (Ghazoui et al., 2017).
Anticancer Activity Exploration
Studies have also delved into the synthesis of compounds derived from Ethyl 4,6-dichloropyridazine-3-carboxylate with potential anticancer activities. These research efforts underscore the compound's relevance in developing new chemotherapeutic agents, showcasing its versatility in medicinal chemistry applications (Abdel-Motaal et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4,6-dichloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPWJUYSRHMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699912 | |
Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloropyridazine-3-carboxylate | |
CAS RN |
679406-03-2 | |
Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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